REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Cl:7][S:8]([OH:11])(=O)=[O:9]>>[Cl:1][C:2]1[S:3][C:4]([S:8]([Cl:7])(=[O:11])=[O:9])=[CH:5][C:6]=1[S:8]([Cl:7])(=[O:11])=[O:9]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated at 80°-90° C. for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC(=CC1S(=O)(=O)Cl)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |